molecular formula C13H18ClNO2 B598883 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride CAS No. 1203686-89-8

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Cat. No.: B598883
CAS No.: 1203686-89-8
M. Wt: 255.742
InChI Key: ZNVSEMFBAGPWBJ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester and hydrochloride group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13;/h4-6,14H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVSEMFBAGPWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745266
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-89-8
Record name 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,4-dimethyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203686-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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